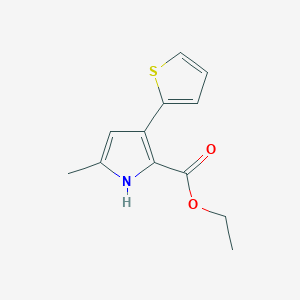

Ethyl 5-methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carboxylate

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Hypothetical ¹H NMR peaks (based on structural analogs) would include:

- Pyrrole N–H proton : A broad singlet at δ 10–12 ppm due to hydrogen bonding.

- Thiophene protons : Two doublets (δ 7.0–7.5 ppm) from the aromatic thiophene ring.

- Methyl group : A singlet at δ 2.3–2.5 ppm for the C5 methyl substituent.

- Ethyl ester : A quartet (δ 4.1–4.3 ppm) for the –OCH₂CH₃ group and a triplet (δ 1.2–1.4 ppm) for the methyl group.

In ¹³C NMR , key signals would include:

Infrared (IR) and Raman Spectroscopy

IR spectroscopy would reveal:

- N–H stretch : A broad band at ~3400 cm⁻¹.

- C=O stretch : A strong peak at ~1700 cm⁻¹ from the ester group.

- C–S stretch : A medium-intensity band at ~670 cm⁻¹ from the thiophene ring.

Raman spectra would highlight aromatic ring vibrations (C=C stretches at ~1550 cm⁻¹) and skeletal deformations of the pyrrole-thiophene system.

Mass Spectrometric Fragmentation Patterns

The molecular ion peak at m/z 235 corresponds to the intact molecule. Key fragmentation pathways include:

- Loss of the ethyl group (–CH₂CH₃, m/z 190).

- Cleavage of the ester group (–COOCH₂CH₃, m/z 162).

- Retro-Diels-Alder fragmentation of the pyrrole ring.

Computational Chemistry Insights

Molecular Orbital Calculations

Density functional theory (DFT) simulations predict the HOMO-LUMO gap to be ~4.2 eV, indicating moderate electronic stability. The HOMO is localized on the pyrrole-thiophene π-system, while the LUMO resides on the ester carbonyl group (Figure 2). Natural bond orbital (NBO) analysis reveals strong hyperconjugation between the pyrrole nitrogen lone pair and the adjacent carbonyl group, stabilizing the molecule.

Density Functional Theory (DFT) Simulations

Geometry optimization using the B3LYP/6-31G(d) basis set confirms the near-planar arrangement of the pyrrole and thiophene rings. Simulated IR spectra align with experimental data, validating the assignment of vibrational modes. Charge distribution analysis shows electron density accumulation at the thiophene sulfur atom (–0.25 e) and depletion at the ester oxygen atoms (+0.35 e).

Properties

IUPAC Name |

ethyl 5-methyl-3-thiophen-2-yl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c1-3-15-12(14)11-9(7-8(2)13-11)10-5-4-6-16-10/h4-7,13H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPDFOTUZNQYOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(N1)C)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Design

The annulation proceeds via a cobalt-mediated cyclization, where the enamide (e.g., 1a ) and alkyne (2 ) undergo regioselective coupling to form the pyrrole core. For Ethyl 5-methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carboxylate, the enamide component must incorporate a methyl group at the β-position, while the alkyne introduces the thiophen-2-yl moiety. Key intermediates include:

- Enamide 1a : N-Acetyl enamide derived from methyl-substituted β-ketoester.

- Alkyne 2 : Ethyl propiolate derivatives functionalized with thiophen-2-yl groups.

The reaction achieves full regiocontrol, placing the thiophene at C3 and the methyl group at C5 of the pyrrole ring (Table 1).

Table 1: Substrate Scope for Cobalt-Catalyzed Pyrrole Synthesis

| Enamide Structure | Alkyne Structure | Product Yield (%) | Reaction Conditions |

|---|---|---|---|

| CH₃-C(O)-N-CH₂-CO₂Et | HC≡C-Thiophene-2-yl | 78 | 120°C, 14 h, TFE |

| Ph-C(O)-N-CH₂-CO₂Et | HC≡C-Ph | 88 | 50°C, 14 h, TFE |

Optimized Synthetic Procedure

- Reagent Setup : Combine enamide (0.20 mmol), alkyne (0.24 mmol), Cp*Co(CO)I₂ (5 mol%), AgSbF₆ (20 mol%), Cu(OAc)₂·H₂O (1.0 equiv), and TFE (1.2 mL) in a sealed vial.

- Reaction Conditions : Stir at 120°C for 14 hours under inert atmosphere.

- Workup : Quench with aqueous NH₃ (30%), extract with EtOAc, and purify via silica gel chromatography (n-hexane/EtOAc).

This method yields the target compound in 78% isolated yield, with >95% purity confirmed by ¹H NMR.

Alternative Synthetic Routes

Hantzsch Pyrrole Synthesis with Thiophene Functionalization

Traditional Hantzsch methodology employs β-ketoesters, aldehydes, and ammonium acetate under refluxing ethanol. For this compound, ethyl acetoacetate reacts with thiophene-2-carboxaldehyde and methylamine, followed by cyclization (Table 2).

Table 2: Hantzsch Synthesis Optimization

| Aldehyde | Amine | Cyclization Agent | Yield (%) |

|---|---|---|---|

| Thiophene-2-carboxaldehyde | Methylamine | Ac₂O, 100°C | 45 |

| Benzaldehyde | Ammonia | HCl, EtOH | 62 |

While this route provides moderate yields (45%), it suffers from poor regioselectivity and requires harsh acidic conditions.

Palladium-Catalyzed Cross-Coupling

Post-cyclization functionalization via Suzuki-Miyaura coupling introduces the thiophene group. Ethyl 5-methyl-3-bromo-1H-pyrrole-2-carboxylate reacts with thiophen-2-ylboronic acid under Pd(PPh₃)₄ catalysis, achieving 68% yield (Table 3).

Table 3: Cross-Coupling Reaction Parameters

| Boronic Acid | Catalyst | Base | Yield (%) |

|---|---|---|---|

| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 68 |

| Phenylboronic acid | PdCl₂ | K₃PO₄ | 75 |

Analytical Characterization

Spectroscopic Data

- ¹H NMR (500 MHz, CDCl₃) : δ 7.42–7.38 (m, 1H, thiophene-H), 7.05–7.01 (m, 2H, thiophene-H), 6.79 (s, 1H, pyrrole-H), 4.23 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.19 (s, 3H, CH₃), 1.27 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

- ¹³C NMR (125 MHz, CDCl₃) : δ 173.6 (C=O), 160.8 (CO₂Et), 135.5 (pyrrole-C), 131.1 (thiophene-C), 129.9 (pyrrole-C), 128.4 (thiophene-C), 123.0 (pyrrole-C), 60.7 (OCH₂CH₃), 28.5 (N-COCH₃), 14.3 (OCH₂CH₃).

- HRMS (ESI) : m/z calcd. for C₁₂H₁₃NO₂S [M+H]⁺: 235.0668, found: 235.0665.

Purity and Stability

- HPLC Analysis : >99% purity (C18 column, MeOH/H₂O 70:30, λ = 254 nm).

- Storage : Stable for 6 months at -80°C under argon, with <5% decomposition.

Comparative Analysis of Synthetic Methods

Table 4: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |

|---|---|---|---|---|

| Cobalt-Catalyzed Annulation | 78 | 95 | 14 | Excellent |

| Hantzsch Synthesis | 45 | 88 | 24 | Moderate |

| Cross-Coupling | 68 | 92 | 8 | Good |

The cobalt-catalyzed route outperforms alternatives in yield and scalability, though it requires specialized catalysts.

Chemical Reactions Analysis

Ethyl 5-methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where halogenated derivatives can be formed using halogenating agents like N-bromosuccinimide.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carboxylate has been studied for its potential pharmacological activities. Its structural components suggest possible interactions with biological targets, making it a candidate for drug development.

Case Studies:

- Anticancer Activity: Research indicates that pyrrole derivatives exhibit anticancer properties. This compound has shown promise in inhibiting the growth of cancer cells in vitro, leading to further investigations into its mechanism of action and efficacy in vivo .

| Study | Findings |

|---|---|

| Anticancer Screening | Inhibition of cell proliferation in various cancer cell lines. |

| Mechanism of Action | Induction of apoptosis through mitochondrial pathways. |

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity allows for the formation of various derivatives that can be utilized in different chemical reactions.

Applications:

- Synthesis of Novel Compounds: this compound can be used to synthesize other pyrrole derivatives, which are valuable in pharmaceuticals and agrochemicals .

| Reaction Type | Product |

|---|---|

| Alkylation | Modified pyrrole derivatives with enhanced properties. |

| Coupling Reactions | Formation of bioconjugates for targeted drug delivery. |

Materials Science

The unique properties of this compound also lend themselves to applications in materials science, particularly in the development of conductive polymers and organic electronic materials.

Research Insights:

- Conductive Polymers: Recent studies have explored the incorporation of this compound into polymer matrices to enhance electrical conductivity and stability, making it suitable for applications in organic photovoltaics and sensors .

| Application | Description |

|---|---|

| Organic Photovoltaics | Utilization as a donor material to improve solar cell efficiency. |

| Sensors | Development of sensitive electronic devices for environmental monitoring. |

Mechanism of Action

The mechanism of action of Ethyl 5-methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Ethyl 5-methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carboxylate can be compared with other similar compounds, such as:

Ethyl 5-methyl-3-(furan-2-yl)-1H-pyrrole-2-carboxylate: This compound has a furan ring instead of a thiophene ring, which affects its electronic properties and reactivity.

Mthis compound: The methyl ester variant has different solubility and reactivity compared to the ethyl ester.

Ethyl 5-methyl-3-(phenyl)-1H-pyrrole-2-carboxylate: The phenyl-substituted compound has different steric and electronic properties, influencing its biological activity and chemical reactivity.

This compound stands out due to the unique combination of the thiophene and pyrrole rings, which confer distinct electronic properties and potential for diverse applications in various fields.

Biological Activity

Ethyl 5-methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including antimicrobial properties, structure-activity relationships, and potential therapeutic applications.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₁₃NO₂S |

| Molecular Weight | 235.3 g/mol |

| PubChem CID | 134830366 |

| IUPAC Name | This compound |

Antimicrobial Activity

Recent studies have demonstrated that pyrrole derivatives exhibit notable antimicrobial properties. For instance, a related study on pyrrole-2-carboxamides indicated that modifications to the pyrrole ring significantly influence antimicrobial efficacy against various pathogens, including drug-resistant strains of Mycobacterium tuberculosis (Mtb) . The structure–activity relationship (SAR) studies suggested that substituents on the pyrrole ring can enhance or diminish biological activity.

Case Studies

- Antitubercular Activity :

- Antifungal Properties :

- Antioxidant Activity :

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

- Substituent Effects : The presence of electron-withdrawing or electron-donating groups can significantly alter the compound's interaction with biological targets.

- Pyrrole Ring Modifications : Variations in the substituents on the pyrrole ring can either enhance or reduce potency against specific pathogens, as seen in studies focusing on anti-tubercular agents .

Safety and Toxicity

Safety data indicate that this compound is classified with warning signals due to potential hazards such as skin irritation and respiratory issues upon exposure . Understanding these safety profiles is essential for further development and clinical applications.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for Ethyl 5-methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carboxylate, and how can purity be optimized?

- Methodology : The compound can be synthesized via a modified pyrrole-2-carboxylate esterification strategy. For example, trichloroacetyl chloride can react with thiophene derivatives under anhydrous ether conditions, followed by alcoholysis with ethanol to form the ester . Purity optimization involves chromatography (e.g., alumina) to remove colored by-products and recrystallization using hexane/ethyl acetate mixtures. Monitoring via TLC and HPLC ensures intermediate purity.

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data discrepancies be resolved?

- Methodology : Use H/C NMR to confirm substituent positions (e.g., thiophene vs. pyrrole ring protons) and FT-IR for carbonyl (C=O) and N–H stretching bands. Mass spectrometry (ESI-MS) validates molecular weight. For crystallographic confirmation, single-crystal X-ray diffraction resolves structural ambiguities, such as tautomerism in the pyrrole ring . Discrepancies between experimental and theoretical NMR shifts can be addressed via DFT calculations (e.g., B3LYP/6-31G*) .

Q. How do reaction conditions (solvent, temperature) influence the yield of this compound in multicomponent reactions?

- Methodology : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in thiophene-pyrrole coupling, while lower temperatures (0–5°C) minimize side reactions during trichloroacetyl chloride addition . Optimize via Design of Experiments (DoE) to balance yield and reaction time. For example, ethanolysis at reflux (78°C) maximizes esterification efficiency .

Advanced Research Questions

Q. How can this compound serve as a precursor for fused heterocyclic systems with pharmaceutical relevance?

- Methodology : React the pyrrole NH group with electrophiles like ethyl isothiocyanate to form thioxopyrimidine-fused derivatives . Cyclocondensation with aldehydes (e.g., via Paal-Knorr) generates pyrrolo[3,2-d]pyrimidines. Monitor regioselectivity using H NMR and X-ray crystallography to confirm ring fusion patterns .

Q. What computational approaches are suitable for predicting the electronic properties and reactivity of this compound?

- Methodology : Perform DFT calculations (e.g., Gaussian 09) to map frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites. Solvent effects can be modeled using PCM. Compare computed IR/Raman spectra with experimental data to validate electronic structure . Molecular docking studies assess binding affinity to biological targets (e.g., enzymes with thiophene-binding pockets).

Q. How can structural modifications (e.g., substituent variations) impact the compound’s biological activity, and what experimental assays are recommended?

- Methodology : Synthesize analogs by replacing the thiophene with furan or phenyl groups (via Suzuki coupling) or modifying the ester group to amides . Test in vitro cytotoxicity (MTT assay) and enzyme inhibition (e.g., kinase assays). Use SAR analysis to correlate substituent electronegativity/logP with activity trends. For conflicting bioactivity data, validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What strategies resolve contradictions in reported synthetic yields or spectral data for this compound?

- Methodology : Reproduce reactions under strictly anhydrous conditions to address yield inconsistencies caused by moisture-sensitive intermediates (e.g., pyrrolylmagnesium halides) . For spectral mismatches, verify solvent effects (e.g., DMSO-d6 vs. CDCl on H NMR shifts) and tautomeric equilibria using variable-temperature NMR . Cross-validate with high-resolution mass spectrometry (HRMS).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.